

An In-depth Technical Guide to the Molecular Structure of Tetrabutylammonium Tetrahydroborate

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Compound of Interest

Compound Name: *Tetrabutylammonium tetrahydroborate*

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Introduction

Tetrabutylammonium tetrahydroborate, also known as tetrabutylammonium borohydride (TBABH), is a quaternary ammonium borohydride with the chemical formula $C_{16}H_{40}BN$.^{[1][2]} It is widely utilized in organic synthesis as a powerful and selective reducing agent.^{[3][4]} Its unique structure, consisting of a bulky, lipophilic cation and a reactive anionic hydride source, imparts advantageous properties such as high solubility in a range of aprotic organic solvents.^[1] This guide provides a comprehensive overview of the molecular structure of **tetrabutylammonium tetrahydroborate**, supported by spectroscopic and crystallographic data, along with relevant experimental protocols.

Molecular Structure

Tetrabutylammonium tetrahydroborate is an ionic compound composed of a tetrabutylammonium cation ($[N(C_4H_9)_4]^+$) and a tetrahydroborate anion ($[BH_4]^-$).^[1]

Tetrabutylammonium Cation

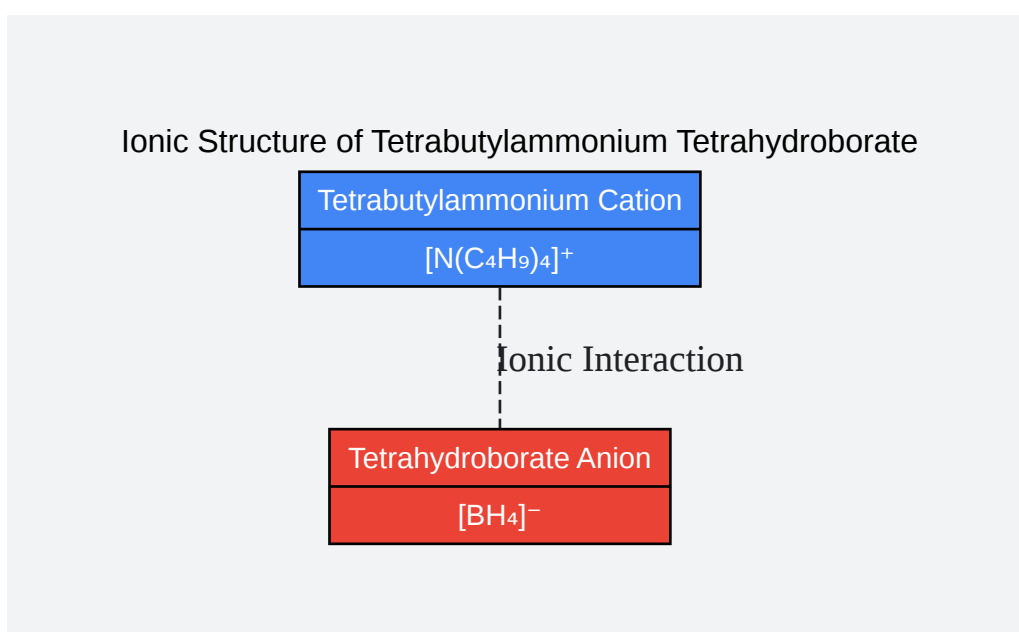
The cation features a central nitrogen atom covalently bonded to four butyl chains. This quaternary ammonium structure results in a positive charge localized on the nitrogen atom. The

four butyl groups are sterically demanding, leading to a large and non-polar cation that enhances the compound's solubility in organic solvents.[1]

Tetrahydroborate Anion

The tetrahydroborate anion is a tetrahedral species with a central boron atom covalently bonded to four hydrogen atoms. This anion is the source of the compound's reducing power, as it can deliver a hydride ion (H^-) to electrophilic centers.[1]

A diagram illustrating the ionic interaction is presented below.



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Caption: Ionic interaction between the tetrabutylammonium cation and the tetrahydroborate anion.

Physicochemical Properties

A summary of the key physicochemical properties of **tetrabutylammonium tetrahydroborate** is provided in the table below.

Property	Value	References
Molecular Formula	C16H40BN	[1][2]
Molecular Weight	257.31 g/mol	[1]
Appearance	White to off-white crystalline powder or solid	[5]
Melting Point	124-128 °C	[6]
Solubility	Soluble in dichloromethane, chloroform, and other aprotic organic solvents. Slightly soluble in methanol.	[1][6]
CAS Number	33725-74-5	[2][3]

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of **tetrabutylammonium tetrahydroborate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum displays characteristic signals for the tetrabutylammonium cation. The methyl protons of the butyl chains typically appear as a triplet around 0.9-1.0 ppm, while the methylene protons resonate as complex multiplets in the range of 1.2-3.4 ppm.[1] The protons of the tetrahydroborate anion often appear as a broad signal due to quadrupolar coupling with the boron nucleus.[1]

¹¹B NMR: The boron-11 NMR spectrum is a key indicator of the tetrahydroborate anion, typically showing a characteristic quintet pattern.[1]

¹³C NMR: The carbon-13 NMR spectrum shows signals corresponding to the different carbon atoms in the butyl chains of the cation.

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
^1H	~0.9-1.0	Triplet	-CH ₃
^1H	~1.2-3.4	Multiplets	-CH ₂ -
^{11}B	Varies	Quintet	BH ₄ ⁻

Infrared (IR) Spectroscopy

The IR spectrum of **tetrabutylammonium tetrahydroborate** exhibits characteristic absorption bands corresponding to the vibrations of the cation and anion. The B-H stretching vibrations of the tetrahydroborate anion are prominent in the region of 2200-2500 cm⁻¹. The C-H stretching and bending vibrations of the butyl groups in the cation are observed in their typical regions.

Wavenumber (cm ⁻¹)	Assignment
~2960, ~2870	C-H stretching (alkyl)
~2200-2500	B-H stretching
~1470	C-H bending (alkyl)

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed insights into the solid-state structure of **tetrabutylammonium tetrahydroborate**. The crystal structure is characterized by the packing of the large, sterically demanding tetrabutylammonium cations and the smaller tetrahydroborate anions.^[1] The arrangement is governed by electrostatic interactions between the positively charged nitrogen centers of the cations and the negatively charged anions.^[1] The bulky nature of the cations leads to a relatively low-density crystal packing with significant void space.^[1]

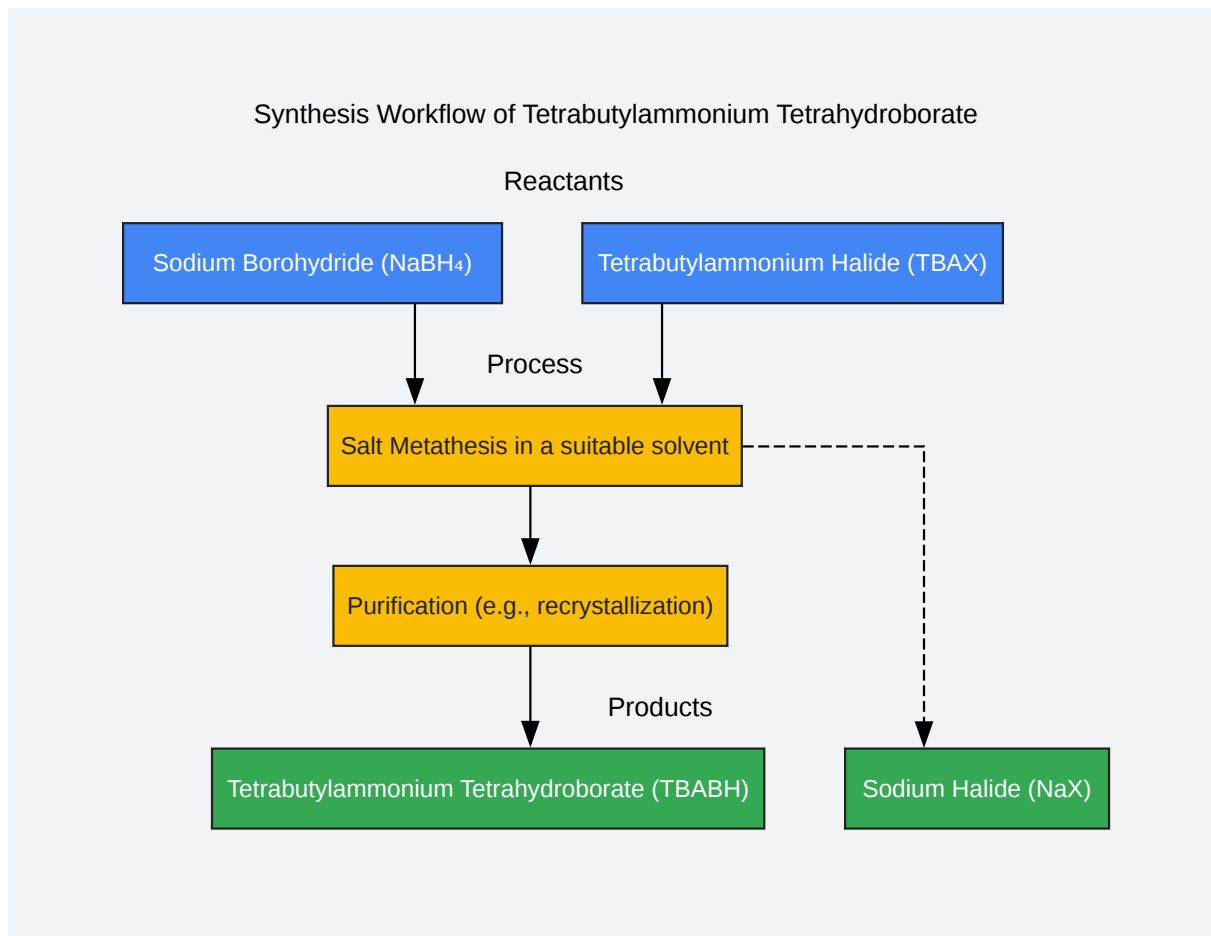
Parameter	Value
Crystal System	(Not explicitly found in search results)
Space Group	(Not explicitly found in search results)
a (Å)	23.506 (for a related clathrate hydrate)
b (Å)	23.506 (for a related clathrate hydrate)
c (Å)	12.563 (for a related clathrate hydrate)
α (°)	90 (for a related clathrate hydrate)
β (°)	90 (for a related clathrate hydrate)
γ (°)	90 (for a related clathrate hydrate)

Note: Specific crystallographic data for pure **tetrabutylammonium tetrahydroborate** was not readily available in the search results. The provided data is for a tetrabutylammonium bromide clathrate hydrate and is included for illustrative purposes of a related structure.

Synthesis

A common and straightforward method for the synthesis of **tetrabutylammonium tetrahydroborate** involves a salt metathesis reaction between sodium borohydride and a tetrabutylammonium halide, such as tetrabutylammonium chloride or iodide.^{[6][7]}

The general workflow for the synthesis is depicted below.



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